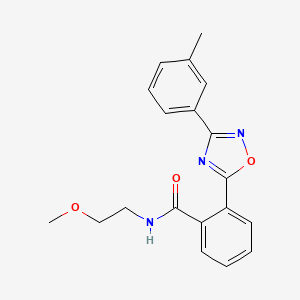
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MOB, and it has been synthesized using various methods.
Mecanismo De Acción
MOB exerts its biological effects by selectively binding to specific proteins and enzymes. The unique structure of MOB allows it to interact with these biomolecules in a specific manner, leading to changes in their activity and function. MOB has been shown to interact with various proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects:
MOB has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. In cancer cells, MOB has been shown to inhibit cell growth and induce apoptosis. In neurons, MOB has been shown to protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MOB has several advantages for use in lab experiments, including its high selectivity and specificity for certain proteins and enzymes. However, MOB also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MOB, including the development of new synthesis methods, the identification of new biological targets, and the optimization of MOB for use in various applications. Additionally, further studies are needed to determine the potential toxicity and safety of MOB in vivo.
Métodos De Síntesis
MOB can be synthesized using different methods, including the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-bromo-N-(2-methoxyethyl)benzamide in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified using column chromatography. Other methods include the reaction of 2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline with 2-chloro-N-(2-methoxyethyl)benzamide in the presence of a base.
Aplicaciones Científicas De Investigación
MOB has been extensively studied for its potential applications in various fields, including biology, chemistry, and medicine. In biology, MOB has been used as a fluorescent probe for imaging cells and tissues. Studies have shown that MOB can selectively bind to proteins and enzymes, making it an ideal candidate for use in protein labeling and detection.
In chemistry, MOB has been used in the synthesis of various organic compounds, including heterocyclic compounds. The unique structure of MOB makes it an ideal building block for the synthesis of complex organic molecules.
In medicine, MOB has been studied for its potential applications in cancer treatment. Studies have shown that MOB can inhibit the growth of cancer cells by targeting specific proteins and enzymes. MOB has also been studied for its potential applications in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-6-5-7-14(12-13)17-21-19(25-22-17)16-9-4-3-8-15(16)18(23)20-10-11-24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOFCGTUDRHHEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)
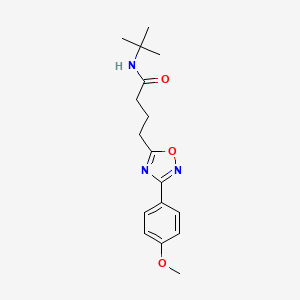
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
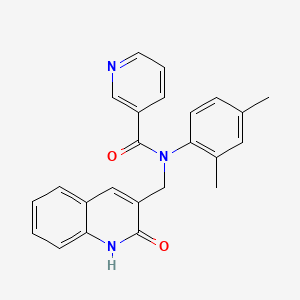
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)
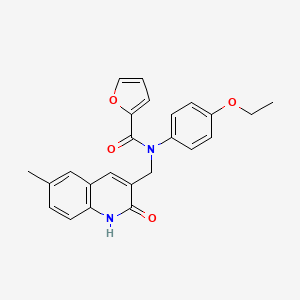
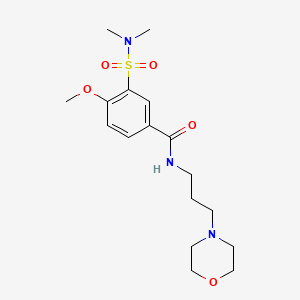

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)